4-Bromobenzene-1,2,3-triol
Overview
Description
4-Bromobenzene-1,2,3-triol is an organic compound with the molecular formula C6H5BrO3 and a molecular weight of 205.01 g/mol It is a derivative of benzene, where three hydroxyl groups and one bromine atom are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzene-1,2,3-triol can be synthesized from pyrogallol (1,2,3-benzenetriol) through bromination. One common method involves the use of dihydrogen peroxide and potassium bromide in water and acetonitrile as solvents . The reaction typically yields a high purity product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis from pyrogallol remains a standard approach. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form benzene-1,2,3-triol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of benzene-1,2,3-triol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
4-Bromobenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromobenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and biological activity .
Comparison with Similar Compounds
5-Bromobenzene-1,2,3-triol: Similar structure but with the bromine atom in a different position.
Benzene-1,2,3-triol: Lacks the bromine atom, making it less reactive in certain reactions.
4-Chlorobenzene-1,2,3-triol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromobenzene-1,2,3-triol is unique due to the presence of both hydroxyl groups and a bromine atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
4-bromobenzene-1,2,3-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRFQQZIVRBJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311251 | |
Record name | 4-Bromo-1,2,3-benzenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17345-72-1 | |
Record name | 4-Bromo-1,2,3-benzenetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17345-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1,2,3-benzenetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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